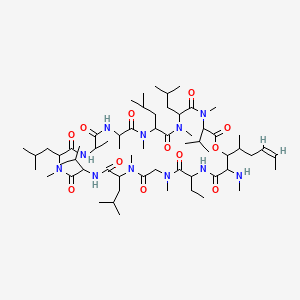
Isocyclosporin A
Descripción general
Descripción
Isocyclosporin A is a cyclodepsipeptide . It is an isomer of cyclosporin A that forms upon acid hydrolysis or upon ionization during mass spectrometry . The molecular formula of Isocyclosporin A is C62H111N11O12 .
Synthesis Analysis
The synthesis of Isocyclosporin A involves complex processes. The kinetics of isomerization of cyclosporin A to Isocyclosporin A were studied in various nonaqueous solvents as a function of temperature and added methanesulfonic acid . The rate of isomerization was found to be acid-catalyzed over the acid concentration range studied .Molecular Structure Analysis
The molecular structure of Isocyclosporin A is complex. Conformer generation is disallowed due to too many atoms and too many undefined stereo centers . More detailed information about the molecular structure can be found in the paper titled "Crystal Structure and Packing of Isocyclosporin A" .Chemical Reactions Analysis
The chemical reactivity of O-acetyl-cyclosporin A was examined to probe the governing mechanism for the isomerization of cyclosporin A. Under identical conditions, O-acetyl-cyclosporin A showed a much greater chemical stability than cyclosporin A, consistent with a mechanism involving the hydroxyoxazolidine intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of Isocyclosporin A are not well-described by simple structural metrics . More research is needed to fully understand these properties.Aplicaciones Científicas De Investigación
Prodrug Potential
Isocyclosporin A (isoCyA) has been studied for its kinetics of degradation in aqueous solutions and human plasma, revealing a quantitative conversion to cyclosporin A (CyA) through intramolecular aminolysis. This conversion suggests isoCyA as a potential prodrug derivative of CyA, aimed at improving the delivery characteristics of the parent drug. Such a mechanism involves a pH-dependent transformation that is more efficient in physiological conditions, indicating its utility in enhancing CyA availability and potentially its therapeutic efficacy without altering its pharmacological profile (Bundgaard & Friis, 1992).
Analytical Method Development for Cyclosporin A and its Impurities
Research into the development and validation of High-Performance Liquid Chromatography (HPLC) methods for determining Cyclosporin A (CyA) and its impurities, including Isocyclosporin A, has contributed significantly to quality control in pharmaceutical formulations. This analytical method ensures the accurate evaluation of CyA degradation products and related compounds, critical for maintaining the efficacy and safety of immunosuppressant drugs like Neoral and its generic versions. Such advancements in analytical techniques underscore the importance of precise measurement and control of isocyclosporin A levels in drug formulations, contributing to the reliability and therapeutic consistency of cyclosporin A-based treatments (Bonifácio et al., 2009).
Isomerization and Identification Techniques
The phenomenon of isomerization to non-active isocyclosporin under acidic conditions and the subsequent challenges in mass spectrometry (MS) analysis due to rapid conversion have led to the development of methods to distinguish between cyclosporin A and isocyclosporin A. Techniques involving collision-induced dissociation of doubly protonated species have been employed to suppress the N→O acyl shift, facilitating the unambiguous analysis of cyclosporin and isocyclosporin. This methodological advancement aids in the precise identification of these compounds, which is crucial for ensuring the proper use and effectiveness of cyclosporin A in clinical settings (Baranova et al., 2021).
Safety And Hazards
Direcciones Futuras
Cyclosporins, including Isocyclosporin A, are natural or synthetic undecapeptides with a wide range of actual and potential pharmaceutical applications . Future research could focus on the conformation-dependent permeability of cyclosporins and similar compounds . Current knowledge gaps in the literature and recommendations regarding future avenues of exploration are discussed in the paper titled "Cyclosporin Structure and Permeability: From A to Z and Beyond" .
Propiedades
IUPAC Name |
30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52-50(63-18)56(78)66-43(26-2)58(80)68(19)33-48(74)69(20)44(29-34(3)4)55(77)67-49(38(11)12)61(83)70(21)45(30-35(5)6)54(76)64-41(16)53(75)65-42(17)57(79)71(22)46(31-36(7)8)59(81)72(23)47(32-37(9)10)60(82)73(24)51(39(13)14)62(84)85-52/h25,27,34-47,49-52,63H,26,28-33H2,1-24H3,(H,64,76)(H,65,75)(H,66,78)(H,67,77) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKLELUAISGHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)NC)C(C)CC=CC)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N11O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1202.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 3081526 | |
CAS RN |
59865-16-6 | |
| Record name | Isocyclosporin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



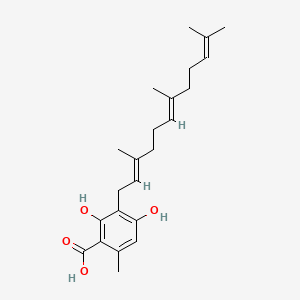
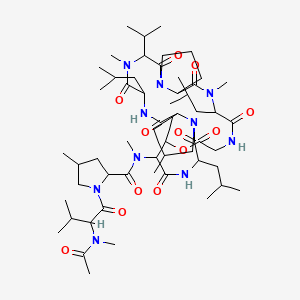
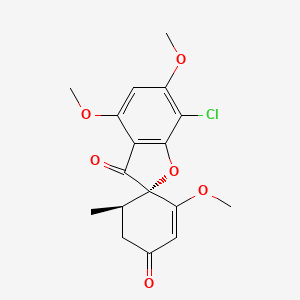
![5-Amino-2-Methyl-N-[(1r)-1-Naphthalen-1-Ylethyl]benzamide](/img/structure/B1672152.png)


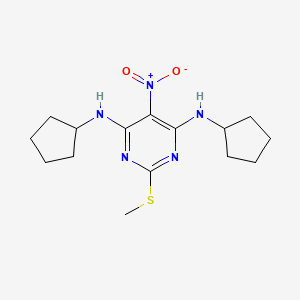
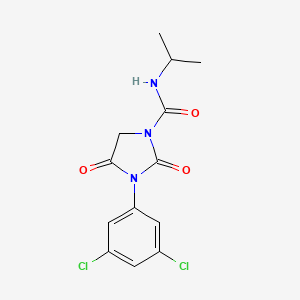
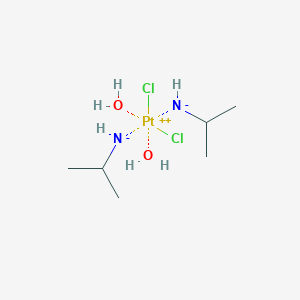
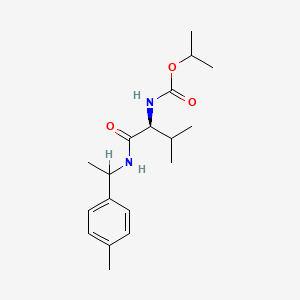
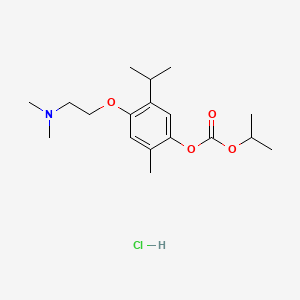
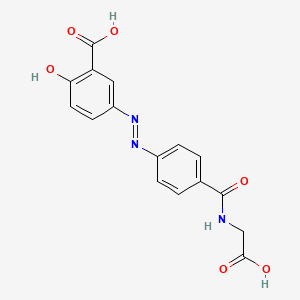
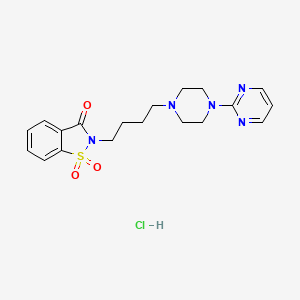
![[(E)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate](/img/structure/B1672167.png)